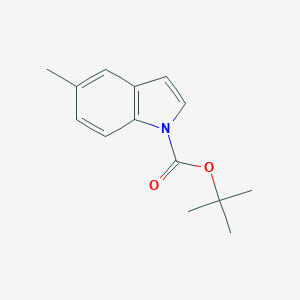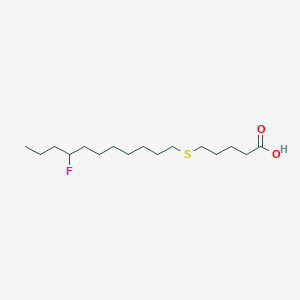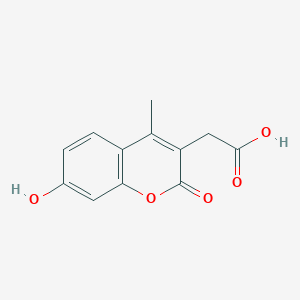
7-Hydroxy-4-methylcoumarin-3-acetic acid
Overview
Description
7-Hydroxy-4-methylcoumarin-3-acetic acid is a blue fluorophore that has pH-dependent and environment-sensitive fluorescence . This coumarin is increasingly used to label peptides, nucleotides, and carbohydrates .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-methylcoumarin-3-acetic acid involves the Pechmann condensation . The reaction starts with resorcinol and ethyl acetoacetate . The 7-Hydroxy-4-methylcoumarin is synthesized via the Pechmann condensation and formylated at the eighth position through the Duff’s reaction to give 4-methyl-7-hydroxy-8-formyl coumarin .
Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-methylcoumarin-3-acetic acid is confirmed by various spectroscopic techniques such as FTIR, 1H–NMR, and 13C–NMR .
Chemical Reactions Analysis
The reaction to provide the 7-hydroxy-4-methylcoumarin was proposed to be a three-step mechanism: the transesterification, the intramolecular hydroxyalkylation, and the dehydration . The calculated activation energy was compared with the experimental measurement .
Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-4-methylcoumarin-3-acetic acid are available on PubChem . It is a blue fluorophore that has pH-dependent and environment-sensitive fluorescence .
Scientific Research Applications
Polymer Blends and Packaging Materials
The 7-Hydroxy-4-methylcoumarin (7H4MC) has been incorporated into polyvinyl alcohol (PVA)/oxidized maize starch (OMS) blend films. These films, prepared using solvent casting, exhibit several advantageous properties:
- Optical Properties : The optical properties, including transparency and refractive index, are relevant for packaging applications .
Fluorescent Bioconjugates
7-Hydroxy-4-methylcoumarin-3-acetic acid serves as a blue fluorophore with pH-dependent and environment-sensitive fluorescence. Researchers commonly use it to label peptides, nucleotides, and carbohydrates in biological studies .
Safety and Hazards
Mechanism of Action
Target of Action
7-Hydroxy-4-methylcoumarin-3-acetic acid, also known as 2-(7-Hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid, is a growth inhibitor of roots . It is believed to act as an inhibitor of the enzyme cytochrome P450 , which plays a pivotal role in drug metabolism.
Mode of Action
The compound is a blue fluorophore that has pH-dependent and environment-sensitive fluorescence . This coumarin is increasingly used to label peptides, nucleotides, and carbohydrates . The fluorescence behavior of coumarins upon excitation with ultraviolet (UV) light has propelled them into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together . They have numerous biological and therapeutic properties and play a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Pharmacokinetics
It is known that the addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Result of Action
The compound is believed to possess antioxidant properties, thereby potentially safeguarding cells against the damaging effects of free radicals . It is also used as a choleretic drug, which can relax the sphincter of the bile duct and relieve sphincter pain .
Action Environment
The action of 7-Hydroxy-4-methylcoumarin-3-acetic acid is influenced by environmental factors. Its fluorescence is pH-dependent and environment-sensitive . It is widely used for preparing bioconjugates of blue fluorescence . The compound should be kept in a dry, cool, and well-ventilated place .
properties
IUPAC Name |
2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-6-8-3-2-7(13)4-10(8)17-12(16)9(6)5-11(14)15/h2-4,13H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGKDHCQSZAEQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419822 | |
| Record name | (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5852-10-8 | |
| Record name | (7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70419822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




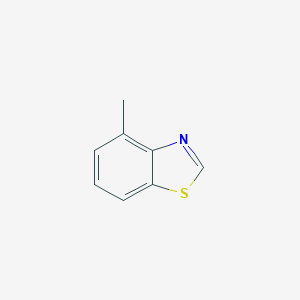

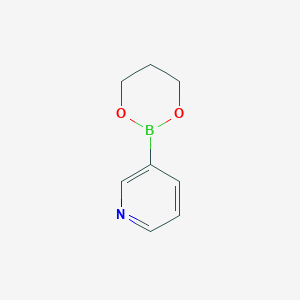
![Methyl 3-[(4R,5S,6R,9R,10R)-9-methyl-4-prop-1-en-2-yl-5-tetracyclo[7.2.1.01,6.08,10]dodecanyl]propanoate](/img/structure/B149029.png)





![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B149044.png)
